N-[6-(Aminomethyl)pyridin-2-yl]-2,2-dimethylpropanamide
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Overview
Description
N-[6-(Aminomethyl)pyridin-2-yl]-2,2-dimethylpropanamide is a compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an aminomethyl group attached to the pyridine ring and a dimethylpropanamide moiety. Pyridine derivatives are known for their significant biological and therapeutic properties, making them valuable in various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(Aminomethyl)pyridin-2-yl]-2,2-dimethylpropanamide can be achieved through several synthetic routes. One common method involves the reaction of α-bromoketones with 2-aminopyridines. This reaction can be carried out under mild and metal-free conditions using toluene as the solvent and iodine (I2) and tert-butyl hydroperoxide (TBHP) as the reagents . Another approach involves the use of nitrostyrenes and 2-aminopyridines to form N-(pyridin-2-yl)imidates, which can then be converted to the desired compound under ambient conditions with the help of Lewis acid catalysis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[6-(Aminomethyl)pyridin-2-yl]-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as TBHP.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The aminomethyl group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: TBHP in toluene.
Reduction: Sodium borohydride in ethanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of N-oxides, while substitution reactions can yield various substituted pyridine derivatives.
Scientific Research Applications
N-[6-(Aminomethyl)pyridin-2-yl]-2,2-dimethylpropanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacophore in drug discovery.
Medicine: Explored for its therapeutic properties in the treatment of various diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[6-(Aminomethyl)pyridin-2-yl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridine ring structure and exhibit similar biological properties.
3-Bromoimidazo[1,2-a]pyridines: These compounds also contain a pyridine ring and are known for their medicinal applications.
Uniqueness
N-[6-(Aminomethyl)pyridin-2-yl]-2,2-dimethylpropanamide is unique due to the presence of the aminomethyl group and the dimethylpropanamide moiety, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications.
Properties
Molecular Formula |
C11H17N3O |
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Molecular Weight |
207.27 g/mol |
IUPAC Name |
N-[6-(aminomethyl)pyridin-2-yl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C11H17N3O/c1-11(2,3)10(15)14-9-6-4-5-8(7-12)13-9/h4-6H,7,12H2,1-3H3,(H,13,14,15) |
InChI Key |
FTJLDMUUGPQDGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC(=N1)CN |
Origin of Product |
United States |
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